5-nitro-2-(trifluoromethyl)-1H-benzimidazole

Catalog No.
S703320
CAS No.
327-19-5
M.F
C8H4F3N3O2
M. Wt
231.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-nitro-2-(trifluoromethyl)-1H-benzimidazole

CAS Number

327-19-5

Product Name

5-nitro-2-(trifluoromethyl)-1H-benzimidazole

IUPAC Name

6-nitro-2-(trifluoromethyl)-1H-benzimidazole

Molecular Formula

C8H4F3N3O2

Molecular Weight

231.13 g/mol

InChI

InChI=1S/C8H4F3N3O2/c9-8(10,11)7-12-5-2-1-4(14(15)16)3-6(5)13-7/h1-3H,(H,12,13)

InChI Key

FEJRBJIEEALTTL-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1[N+](=O)[O-])NC(=N2)C(F)(F)F

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])NC(=N2)C(F)(F)F

5-Nitro-2-(trifluoromethyl)-1H-benzimidazole, also known as fluoronitroimidazole, is a synthetic heterocyclic compound characterized by a bicyclic aromatic structure that includes a fused benzene and imidazole ring. Its molecular formula is C9H6F3N3O3, with a molecular weight of 261.16 g/mol. The presence of the nitro group (-NO2) and the trifluoromethyl group (-CF3) significantly influences its chemical and biological properties, making it a compound of interest in various fields such as medicinal chemistry and materials science.

Research suggests potential applications of 5-NO2-2-CF3-BIM in two main areas:

  • Antimicrobial activity: The compound exhibits activity against various bacterial and fungal strains, including some resistant to conventional antibiotics. The exact mechanism of action remains under investigation, but it might involve disrupting microbial cell membranes or inhibiting essential cellular processes [].
  • Anticancer properties: Studies suggest potential antitumor effects, but the mechanism requires further elucidation. It might involve inhibiting the growth and proliferation of cancer cells [].

More research is needed to fully understand the mechanism of action for both antimicrobial and anticancer effects.

  • Acute Toxicity: 5-NO2-2-CF3-BIM is classified as acutely toxic if swallowed [].
  • Other Hazards: Specific data on flammability, reactivity, or other hazards is not readily available in scientific literature. However, due to the presence of the nitro group, it is advisable to handle the compound with caution and avoid exposure. Always follow proper laboratory safety protocols when working with unknown chemicals.

Medicinal Chemistry:

  • Due to the presence of the nitro and trifluoromethyl groups, 5-NO2-2-CF3-BIM has been investigated for its potential antimicrobial activity. Studies have shown it to exhibit activity against various bacterial and fungal strains, including some resistant to conventional antibiotics. [Source: National Institutes of Health. PubChem ]

  • Research suggests that 5-NO2-2-CF3-BIM may also possess anticancer properties. Its mechanism of action is still under investigation, but it might involve inhibiting the growth and proliferation of cancer cells. [Source: European Journal of Medicinal Chemistry. Synthesis and biological evaluation of novel 2-substituted-5-nitro-1H-benzimidazoles as potential antitumor agents. ]

Materials Science:

  • 5-NO2-2-CF3-BIM has been explored as a potential ligand in coordination chemistry. Ligands are molecules that can bond to metal ions, forming coordination complexes with unique properties. These complexes can find applications in various fields, including catalysis and materials science. [Source: Journal of Chemical Crystallography. Crystal structure of (5-nitro-2-(trifluoromethyl)-1H-benzimidazole-κN3)silver(I) nitrate. ]

  • The compound's thermal stability and electrochemical properties are also being investigated for potential applications in the development of new materials, such as organic light-emitting diodes (OLEDs) and organic solar cells. [Source: Chinese Journal of Chemical Physics. Synthesis, crystal structure, thermal behavior and photoluminescence properties of 5-nitro-2-(trifluoromethyl)-1H-benzimidazole. ]

  • Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids.
  • Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of catalysts.
  • Substitution: The trifluoromethyl group can engage in nucleophilic substitution reactions, leading to various derivatives.

The compound's unique structure allows it to undergo these reactions under optimized conditions, which are critical for its synthesis and functional applications.

Research has indicated that 5-nitro-2-(trifluoromethyl)-1H-benzimidazole exhibits significant biological activity:

  • Antimicrobial Activity: It has shown effectiveness against various bacterial and fungal strains, including some resistant to conventional antibiotics. This property makes it a candidate for further development as an antimicrobial agent.
  • Anticancer Properties: Preliminary studies suggest that it may inhibit the growth and proliferation of cancer cells, although the specific mechanisms are still under investigation .
  • Ligand Properties: The compound can act as a ligand, forming coordination complexes with metal ions, which may have applications in catalysis and materials science.

The synthesis of 5-nitro-2-(trifluoromethyl)-1H-benzimidazole typically involves the reaction of o-phenylenediamine with trifluoromethylated aldehydes or ketones under acidic conditions. The process generally includes:

  • Formation of an intermediate Schiff base.
  • Cyclization to produce the benzimidazole ring.
  • Introduction of the nitro group, which can occur either before or after cyclization depending on the synthetic route chosen .

Industrial production may employ optimized methods such as continuous flow reactors and high-throughput screening to enhance yield and selectivity.

5-Nitro-2-(trifluoromethyl)-1H-benzimidazole has potential applications in various domains:

  • Medicinal Chemistry: As a potential antimicrobial and anticancer agent.
  • Materials Science: Its thermal stability and electrochemical properties are being explored for use in organic light-emitting diodes (OLEDs) and organic solar cells.
  • Coordination Chemistry: As a ligand for forming metal complexes with unique properties.

Studies on interaction mechanisms indicate that 5-nitro-2-(trifluoromethyl)-1H-benzimidazole may interact with specific enzymes or molecular targets such as DNA or proteins. The presence of the nitro and trifluoromethyl groups enhances its binding affinity, making it an interesting subject for ongoing research into its molecular pathways and biological mechanisms .

Several compounds share structural similarities with 5-nitro-2-(trifluoromethyl)-1H-benzimidazole. Here are some notable examples:

Compound NameStructureNotable Properties
2-(Trifluoromethyl)-1H-benzimidazoleC9H7F3N2Exhibits antifungal activity
5-NitrobenzimidazoleC7H6N4O2Known for its antibacterial properties
1H-BenzimidazoleC7H6N2Base structure for various derivatives with diverse biological activities

Uniqueness of 5-Nitro-2-(trifluoromethyl)-1H-benzimidazole:
This compound's distinctive combination of both nitro and trifluoromethyl groups contributes to its unique reactivity profile and biological activity compared to other benzimidazole derivatives. Its specific interactions in biological systems and potential applications in advanced materials further highlight its uniqueness in chemical research .

The compound is systematically named 6-nitro-2-(trifluoromethyl)-1H-benzimidazole, reflecting its bicyclic structure with a nitro group at position 6 and a trifluoromethyl (-CF₃) group at position 2. Its core structure comprises a fused benzene and imidazole ring system, with the imidazole ring containing two nitrogen atoms at positions 1 and 3.

Structural FeaturePositionFunctional Group
Benzene ring1–6Nitro (-NO₂) at C6
Imidazole ring1–3Trifluoromethyl at C2

The molecule exists as a monohydrate in crystalline form, with hydrogen bonds between the nitro group, imidazole nitrogen, and water molecules stabilizing the lattice.

Alternative Naming Conventions and CAS Registry Number

Common synonyms include:

  • 5-Nitro-2-trifluoromethyl-1H-benzimidazole
  • 1H-Benzimidazole, 5-nitro-2-(trifluoromethyl)-
  • Benzimidazole, 5-nitro-2-(trifluoromethyl)-

The CAS registry number is 327-19-5, with additional identifiers such as PubChem CID 67595 and SMILES notation C1=CC2=C(C=C1[N+](=O)[O-])NC(=N2)C(F)(F)F.

Molecular Formula and Weight Analysis

PropertyValue
Molecular FormulaC₈H₄F₃N₃O₂
Molecular Weight (g/mol)231.13
Density (g/cm³)1.645 (calculated)
LogP (lipophilicity)3.01

The molecular weight is derived from the sum of atomic masses: carbon (12.01), hydrogen (1.008), fluorine (19.00), nitrogen (14.01), and oxygen (16.00).

Conventional Synthesis Routes from o-Phenylenediamine Derivatives

The synthesis of 5-nitro-2-(trifluoromethyl)-1H-benzimidazole follows established benzimidazole formation pathways, primarily utilizing o-phenylenediamine derivatives as starting materials [2] [3]. The conventional approach involves the Phillips-Ladenburg reaction, which represents the condensation of 1,2-diaminobenzene derivatives with carboxylic acids or their equivalents [29]. For the specific synthesis of 5-nitro-2-(trifluoromethyl)-1H-benzimidazole, 4-nitro-o-phenylenediamine serves as the critical starting material [10] [17].

The primary synthetic route proceeds through the cyclocondensation of 4-nitro-o-phenylenediamine with trifluoroacetic acid or trifluoroacetonitrile derivatives [5] [19]. The reaction mechanism involves nucleophilic addition of the amino group to the electrophilic carbon center, followed by intramolecular cyclization with elimination of water [5]. Temperature conditions typically range from 145°C to 205°C, with reaction times extending from 1.5 to 2.5 hours depending on the specific conditions employed [10].

Alternative synthetic approaches utilize the Weidenhagen reaction pathway, involving the interaction of 4-nitro-o-phenylenediamine with trifluoromethyl-containing aldehydes or ketones [29]. This method offers advantages in terms of milder reaction conditions but often requires the presence of catalytic systems to achieve satisfactory yields [7] [22].

Table 1: Synthetic Routes for 5-nitro-2-(trifluoromethyl)-1H-benzimidazole Formation

Starting MaterialReagentTemperature (°C)Time (h)Yield (%)Reference
4-nitro-o-phenylenediamineTrifluoroacetic acid170-2051.5-2.585-92 [10]
4-nitro-o-phenylenediamineTrifluoroacetonitrile90-1202-478-85 [5]
4-nitro-o-phenylenediamineTrimethyl orthoformate900.3390 [4]

The mechanistic pathway involves initial formation of an imidamide intermediate through nucleophilic attack of the amino group on the trifluoromethyl-containing electrophile [5]. The subsequent cyclization occurs through intramolecular condensation with the adjacent amino group, resulting in the formation of the benzimidazole ring system with concurrent elimination of water or ammonia [27] [28].

Solvent Selection and Reaction Kinetics in Cyclocondensation Processes

Solvent selection plays a critical role in the cyclocondensation reactions leading to 5-nitro-2-(trifluoromethyl)-1H-benzimidazole formation [7] [9]. Systematic investigations have demonstrated that solvent polarity and temperature significantly influence both reaction rates and product selectivity [9] [12].

Polar protic solvents such as ethanol and water facilitate the cyclocondensation process through hydrogen bonding interactions that stabilize transition states [7]. Reactions conducted in ethanol at 60°C typically yield balanced mixtures of 5-nitro and 6-nitro isomers, with approximately equal distribution [23]. In contrast, aprotic solvents like dimethyl sulfoxide and dimethylformamide favor higher reaction temperatures but provide enhanced selectivity toward the desired 5-nitro isomer [2] [8].

Table 2: Solvent Effects on Cyclocondensation Kinetics

SolventTemperature (°C)Reaction Time (min)5-nitro Isomer (%)6-nitro Isomer (%)Reference
Ethanol603005050 [23]
Dimethyl sulfoxide1101807525 [2]
Dimethylformamide1302407030 [8]
Solvent-free1001206535 [9]

Reaction kinetics studies reveal that the cyclocondensation follows second-order kinetics with respect to the diamine substrate [13]. The rate-determining step involves the initial nucleophilic attack on the trifluoromethyl-containing electrophile, with activation energies ranging from 85 to 110 kilojoules per mole depending on the solvent system employed [13] [26].

Temperature optimization studies demonstrate that elevated temperatures accelerate the reaction rate but may compromise selectivity [9] [22]. Optimal conditions typically involve temperatures between 70°C and 110°C, balancing reaction efficiency with product selectivity [9]. Microwave-assisted synthesis has emerged as an effective approach, reducing reaction times from hours to minutes while maintaining high yields [18] [31].

Purification Techniques and Yield Optimization Strategies

Purification of 5-nitro-2-(trifluoromethyl)-1H-benzimidazole requires careful consideration of the compound's physical and chemical properties [1] [14]. The compound exhibits moderate solubility in polar organic solvents and forms stable monohydrate crystals under ambient conditions [1] [14].

Recrystallization represents the primary purification method, with ethanol serving as the preferred solvent system [14] [18]. The process involves dissolution of crude product in hot ethanol followed by controlled cooling to room temperature, yielding pure crystalline material suitable for analytical characterization [14]. Single crystal formation occurs through slow evaporation of ethanolic solutions over periods of 5 to 7 days [14].

Column chromatography provides an alternative purification approach, particularly effective for separation of positional isomers [25]. Silica gel stationary phases with ethyl acetate and hexane mobile phase systems achieve effective separation, with typical solvent ratios ranging from 1:1 to 3:5 depending on the specific impurity profile [25] [31].

Table 3: Purification Methods and Yield Recovery

Purification MethodSolvent SystemRecovery Yield (%)Purity (%)Reference
RecrystallizationEthanol85-92>98 [14] [18]
Column chromatographyEthyl acetate:hexane (1:1)78-85>95 [25]
SublimationVacuum, 180°C70-75>99 [20]

Yield optimization strategies focus on minimizing side reactions and maximizing conversion efficiency [22] [26]. The use of catalytic systems, including Lewis acids and transition metal complexes, enhances reaction rates and improves overall yields [22]. Potassium carbonate has demonstrated effectiveness as a base catalyst, promoting cyclization while suppressing unwanted side reactions [2] [11].

Process optimization through factorial design experiments reveals that reaction temperature, catalyst loading, and substrate stoichiometry represent the most significant variables affecting yield [31]. Optimal conditions typically involve slight excess of the trifluoromethyl component (1.1-1.2 equivalents), moderate catalyst loading (10-15 mole percent), and controlled temperature profiles to minimize thermal decomposition [10] [31].

XLogP3

2.7

LogP

2.68 (LogP)

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral]

Pictograms

Acute Toxic

Acute Toxic

Other CAS

327-19-5

Dates

Last modified: 08-15-2023

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